![molecular formula C26H22F3NO9S3 B401478 tetramethyl 5',5'-dimethyl-6'-(trifluoroacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B401478.png)
tetramethyl 5',5'-dimethyl-6'-(trifluoroacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-(1'H)-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl 5’,5’-dimethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of multiple functional groups, including trifluoroacetyl, dithiole, and quinoline moieties, contributes to its diverse chemical reactivity and potential utility in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 5’,5’-dimethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Dithiole Ring: This step involves the reaction of a suitable dithiole precursor with a quinoline derivative under controlled conditions.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced through a reaction with trifluoroacetic anhydride in the presence of a catalyst.
Spirocyclization: The spiro linkage is formed by cyclization reactions that connect the dithiole and quinoline rings.
Esterification: The final step involves the esterification of the carboxyl groups to form the tetramethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethyl 5’,5’-dimethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group or other reactive sites, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
Tetramethyl 5’,5’-dimethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Tetramethyl 5’,5’-dimethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves interactions with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Tetramethyl 5’,5’-dimethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with other similar compounds, such as:
Tetramethyl 5,5′-(buta-1,3-diyne-1,4-diyl)diisophthalate: Known for its crystal structure and applications in material science.
Dimethyl 2-(2,2,6,8-tetramethyl-3-thioxo-1-(trifluoroacetyl)-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate: Shares structural similarities and is used in similar research applications.
Propriétés
Formule moléculaire |
C26H22F3NO9S3 |
|---|---|
Poids moléculaire |
645.7g/mol |
Nom IUPAC |
tetramethyl 5',5'-dimethyl-6'-(2,2,2-trifluoroacetyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C26H22F3NO9S3/c1-24(2)18-13(11-9-7-8-10-12(11)30(24)23(35)26(27,28)29)25(14(19(31)36-3)15(40-18)20(32)37-4)41-16(21(33)38-5)17(42-25)22(34)39-6/h7-10H,1-6H3 |
Clé InChI |
XVOFIUONZSHVGN-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C(F)(F)F)C4(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)C |
SMILES canonique |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C(F)(F)F)C4(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


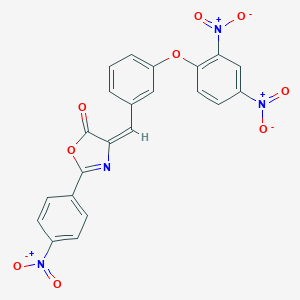
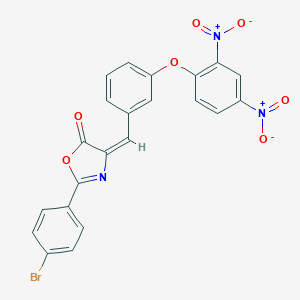
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B401401.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B401403.png)
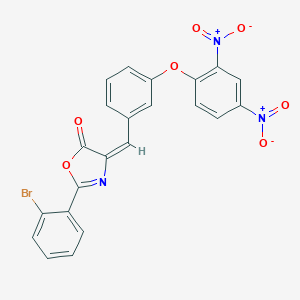
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B401405.png)
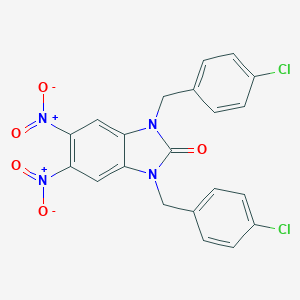
![3,5-Dibromo-2-{[(2,4-dichlorophenyl)methyl]oxy}benzaldehyde {4-[(2,5-dimethylphenyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}hydrazone](/img/structure/B401408.png)
![3,5-Dibromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde [4-(3-chloro-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazone](/img/structure/B401411.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B401412.png)
![4-amino-N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B401413.png)
![3-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B401414.png)
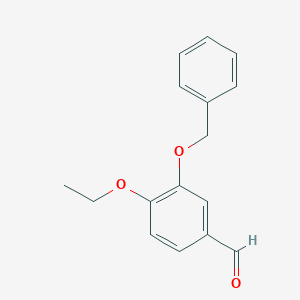
![(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B401418.png)
